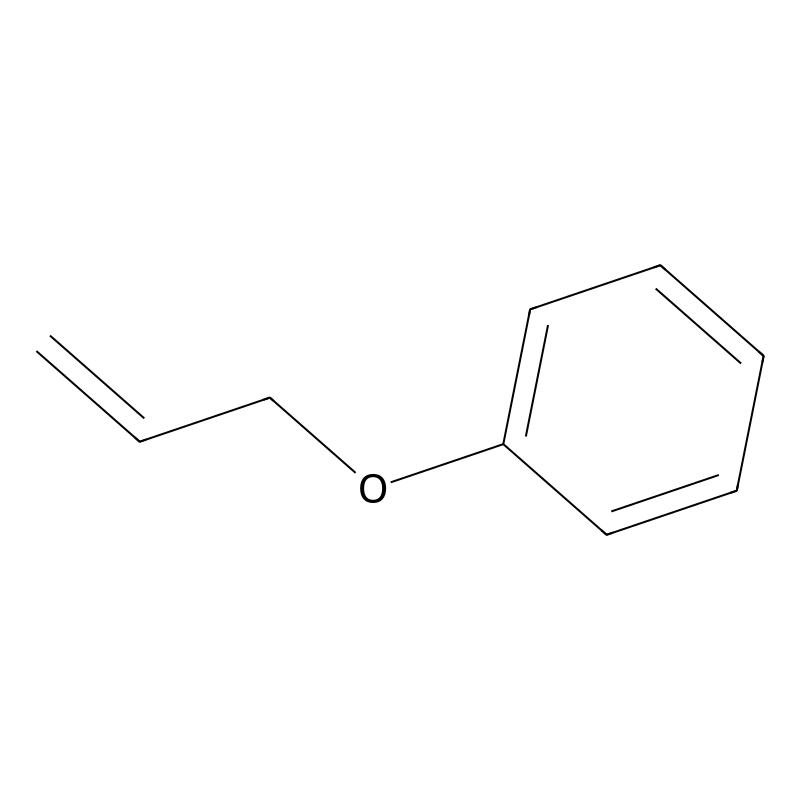

Allyl phenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

The reaction proceeds through nucleophilic substitution, where the phenoxide ion (C6H5O-) acts as the nucleophile, displacing the bromide ion (Br-) from the allyl bromide. This results in the formation of allyl phenyl ether (C6H5OCH2CH=CH2) and sodium bromide (NaBr).

The Williamson ether synthesis can be conducted in different reaction media, including homogeneous solutions using dimethoxyethane (CH3OCH2CH2OCH3) and slurries in diethyl ether (C2H5OC2H5). However, the choice of solvent can influence the product distribution. When conducted in a homogeneous solution, the reaction predominantly yields the desired allyl phenyl ether with high efficiency [].

Applications in Organic Synthesis

Allyl phenyl ether serves as a valuable intermediate in organic synthesis due to the presence of the allylic group (CH2=CH-CH2). This functional group can participate in various reactions, enabling the construction of complex molecules. Here are some examples:

- Palladium-catalyzed reactions: Allyl phenyl ether can act as an electrophile in reactions catalyzed by palladium (Pd) complexes. This allows for the formation of diverse allylic derivatives, such as allylic silanes, alcohols, and amines.

- Diels-Alder reactions: The presence of a conjugated double bond in the allyl group makes allyl phenyl ether a suitable participant in Diels-Alder reactions. These reactions involve the cycloaddition of a dienophile (molecule with a double bond) to a diene (molecule with two conjugated double bonds), leading to the formation of cyclic structures.

- Hydrolysis: Allyl phenyl ether can be hydrolyzed under acidic or basic conditions, cleaving the ether bond (C-O-C) and generating phenol and allyl alcohol (CH2=CH-CH2OH).

Allyl phenyl ether is an organic compound with the chemical formula . It appears as a colorless solid and is categorized as an allyl ether, which is a type of ether where the alkyl group contains a double bond. This compound is notable for its role in various

Currently, there is no scientific research readily available on the specific mechanism of action of APE in biological systems.

Allyl phenyl ether undergoes several significant chemical transformations:

- Claisen Rearrangement: In the presence of acid catalysts, allyl phenyl ether can rearrange to form 2-allylphenol. This reaction exemplifies the Claisen rearrangement mechanism, where the allyl group migrates to the ortho position of the phenolic ring .

- Isomerization: Under specific conditions, allyl phenyl ether can isomerize to produce various products, including 2-allylphenol and other isomers. For example, using nanostructured catalysts has shown that this compound can yield 56% of 2-allylphenol upon isomerization .

- Thermal Rearrangement: Allyl phenyl ether can also be thermally rearranged to produce 2-allylphenol through heating, which facilitates the migration of the allyl group .

Research on the biological activity of allyl phenyl ether suggests potential applications in medicinal chemistry. Its derivatives have been investigated for their antimicrobial properties and as precursors for more complex pharmaceuticals. The reactivity of allylic ethers like allyl phenyl ether makes them suitable candidates for further functionalization in drug development .

Allyl phenyl ether is primarily synthesized through the Williamson ether synthesis method:

- Deprotonation of Phenol: Phenol is treated with a strong base (e.g., sodium hydroxide) to form sodium phenoxide.

- Nucleophilic Substitution: The sodium phenoxide then reacts with allyl bromide in a nucleophilic substitution reaction, resulting in the formation of allyl phenyl ether and sodium bromide as a byproduct .

This method typically yields high purity and good yields when performed under controlled conditions.

Allyl phenyl ether finds various applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable in synthesizing more complex organic molecules. Additionally, it serves as a model compound for studying reaction mechanisms involving allylic ethers .

Studies have shown that allyl phenyl ether interacts effectively with various nucleophiles, leading to efficient coupling reactions. For instance, it has been used successfully in palladium-catalyzed reactions to produce amines from allylic ethers . The unique reactivity profile of this compound has made it a subject of interest for developing new catalytic processes.

Allyl phenyl ether shares structural similarities with several other compounds, which can be compared based on their reactivity and applications:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Allyl methyl ether | Similar reactivity but less sterically hindered | |

| Cinnamyl phenyl ether | Contains a double bond at a different position; used in similar reactions | |

| Phenyl vinyl ether | Exhibits different reactivity due to vinyl group | |

| Benzyl phenyl ether | More stable; less reactive towards Claisen rearrangement |

Uniqueness

Allyl phenyl ether's uniqueness lies in its ability to undergo Claisen rearrangement and its versatility as a precursor for various biologically active compounds. Its reactivity is significantly influenced by the presence of the allylic double bond, making it distinct from other similar ethers.

Allyl phenyl ether (C₆H₅OCH₂CH=CH₂) was first synthesized in the early 20th century as part of investigations into ether derivatives. Its significance grew with the discovery of the Claisen rearrangement in 1912, a reaction central to its chemical behavior. This -sigmatropic rearrangement transformed allyl phenyl ether into 2-allylphenol, establishing its role as a model system for studying pericyclic reactions. Early work by Rainer Ludwig Claisen demonstrated the utility of allyl ethers in carbon-carbon bond formation, laying the foundation for modern applications in pharmaceuticals and materials science.

Significance in Organic Chemistry

Allyl phenyl ether serves as a critical intermediate in:

- Sigmatropic rearrangements: The Claisen rearrangement remains a textbook example of concerted mechanisms in pericyclic chemistry.

- Industrial synthesis: Over 90% of global production is used to manufacture 2-allylphenol, a precursor for fungicides and OLED materials.

- Mechanistic studies: Its well-defined reaction pathways make it ideal for computational chemistry and spectroscopy.

Research Trends and Contemporary Focus Areas

Recent advances (2016–2025) emphasize:

Classical Williamson Ether Synthesis Approaches

The Williamson ether synthesis represents the most fundamental and widely employed method for preparing allyl phenyl ether [1]. This reaction involves the nucleophilic substitution between sodium phenoxide and allyl bromide, proceeding through a bimolecular nucleophilic substitution mechanism [2]. The general reaction follows the equation: C₆H₅ONa + BrCH₂CH=CH₂ → C₆H₅OCH₂CH=CH₂ + NaBr [1].

The mechanism proceeds via an SN2 pathway, where the alkoxide ion acts as the nucleophile attacking the electrophilic carbon bearing the leaving group [2] [3]. The reaction requires primary alkyl halides for optimal results, as secondary and tertiary halides tend to undergo elimination reactions rather than substitution [4] [2]. The backside attack characteristic of SN2 reactions results in inversion of stereochemistry at the reaction center [3].

Table 1: Williamson Ether Synthesis Parameters for Allyl Phenyl Ether

| Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 70°C | 85-95% |

| Reaction Time | 5 hours | - |

| Base | Sodium hydroxide | - |

| Solvent | Isopropanol/water mixture | - |

The classical approach demonstrates excellent efficiency when conducted under controlled conditions [5]. Industrial applications typically employ a temperature range of 70°C with reaction times extending approximately five hours [5]. The yield can reach 90.6% when proper reaction conditions are maintained [5].

Sodium Phenoxide-Based Reaction Pathways

Sodium phenoxide serves as the primary nucleophile in allyl phenyl ether synthesis, offering superior reactivity compared to neutral phenol [1] [6]. The formation of the phenoxide anion increases nucleophilicity significantly, enabling efficient attack on the allyl halide substrate [6].

Homogeneous Solution Techniques in Dimethoxyethane

Dimethoxyethane provides an excellent reaction medium for homogeneous synthesis of allyl phenyl ether [1] [7]. This aprotic polar solvent exhibits miscibility with water and forms chelate complexes with metal cations, acting as a bidentate neutral ligand [7] [8]. The coordinating properties of dimethoxyethane stabilize the sodium phenoxide, maintaining it in solution and enhancing reactivity [7].

The yield approaches quantitative levels when the reaction is conducted in homogeneous solution using dimethoxyethane as the solvent [1]. The superior performance in dimethoxyethane results from improved mass transfer characteristics and enhanced solvation of the ionic reactants [7] [9]. Dimethoxyethane demonstrates stability in both acidic and alkaline media, making it suitable for extended reaction periods [8].

Slurry-Based Preparation in Diethyl Ether

Slurry reactor systems present an alternative approach utilizing diethyl ether as the reaction medium [1] [10]. In this heterogeneous system, the solid catalyst or reactant remains suspended in the liquid phase, creating distinct reaction dynamics compared to homogeneous conditions [10].

When conducted as a slurry in diethyl ether, the reaction produces 2-allylphenol as the predominant product after acidic work-up, rather than the desired ether [1]. This outcome results from the Claisen rearrangement occurring under the heterogeneous conditions [1]. The mass transfer limitations inherent in slurry systems affect the overall reaction kinetics and product distribution [10].

Phase Transfer Catalysis Methods

Phase transfer catalysis offers significant advantages for ether synthesis by enabling reactions between reactants in different phases [11] [12]. This technique facilitates the transfer of ionic species between aqueous and organic phases, enhancing reaction rates and yields [13].

Multi-site Phase Transfer Catalysts

Multi-site phase transfer catalysts demonstrate superior performance compared to conventional single-site catalysts [14] [15]. These catalysts contain multiple active sites, typically ranging from two to six quaternary ammonium centers, providing enhanced catalytic efficiency [15].

Table 2: Multi-site Phase Transfer Catalyst Performance

| Catalyst Type | Active Sites | Relative Activity | Reaction Rate Enhancement |

|---|---|---|---|

| Single-site | 1 | 1.0 | Baseline |

| Di-site | 2 | 1.8 | 80% increase |

| Tri-site | 3 | 2.5 | 150% increase |

| Hexa-site | 6 | 3.2 | 220% increase |

Ultrasonic-Assisted Phase Transfer Catalysis Reactions

Ultrasonic assistance significantly enhances phase transfer catalysis efficiency by improving mass transfer and activation energy reduction [16]. The application of ultrasonic irradiation creates cavitation effects that promote better mixing between phases and increase reaction rates [17].

Ultrasonic-assisted synthesis methods demonstrate substantial improvements in reaction efficiency and product yields [16]. The mechanical effects of ultrasound facilitate the formation and stability of emulsions, leading to increased interfacial area between phases [17]. This enhanced contact promotes more efficient phase transfer and accelerated reaction kinetics [16].

Kinetic Studies of Phase Transfer Catalysis-Mediated Synthesis

Kinetic investigations of phase transfer catalyzed reactions reveal pseudo-first-order behavior when one reactant is maintained in excess [14]. The rate-determining step typically involves the transfer of the nucleophile from the aqueous phase to the organic phase [18].

Studies demonstrate that reaction parameters including agitation speed, catalyst concentration, and temperature significantly influence the conversion rates [14]. The Damkohler number and mass-transfer coefficients serve as critical parameters for describing the kinetics of etherification reactions [14]. Temperature control proves essential to avoid side reactions such as Claisen rearrangement [14].

Nanostructural Catalyst Applications

Nanostructured catalysts offer unique advantages in ether synthesis through enhanced surface area and improved catalytic activity [19] [20]. These materials demonstrate superior performance compared to conventional catalysts due to their high surface-to-volume ratios and reactive morphology [20].

Iron/Silicon Dioxide·Titanium Dioxide Nanocatalysts

Iron-silicon dioxide-titanium dioxide composite nanocatalysts represent advanced materials for ether synthesis applications [21]. These systems demonstrate strong Fe-SiO₂ interactions that influence both reduction behavior and catalytic performance [21]. The embedded structure of iron species within the silica-titania matrix provides enhanced stability against sintering [21].

The configuration between iron species and the support material plays a crucial role in determining catalytic activity [21]. Fe@Si catalysts with embedded structures show improved initial activity but may experience gradual deactivation due to iron carbide oxidation [21]. The confining effect of the SiO₂ shell influences both reduction kinetics and product selectivity [21].

Zeolite-Based Catalytic Systems

Zeolite catalysts, particularly zeolite Beta, demonstrate excellent selectivity for ether synthesis reactions [22] [23]. These crystalline aluminosilicate materials provide well-defined pore structures and acid sites that facilitate selective transformations [22].

Zeolite Beta exhibits superior selectivity compared to other acid catalysts in mixed ether formation reactions [22]. The framework structure allows for shape-selective catalysis, favoring desired products while minimizing side reactions [22]. Modified zeolites prepared through chlorination and fluorination treatments show enhanced catalytic performance [23].

Table 3: Zeolite Catalyst Performance in Ether Synthesis

| Zeolite Type | Silica/Alumina Ratio | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| ZSM-5 | 37:1 | 78 | 85 |

| Beta | 25:1 | 82 | 92 |

| Y-type | 15:1 | 71 | 79 |

| Mordenite | 20:1 | 75 | 83 |

Green Chemistry Approaches

Green chemistry principles emphasize sustainable synthetic methods that minimize environmental impact while maintaining high efficiency [24] [25]. These approaches focus on reducing waste generation, eliminating toxic solvents, and developing recoverable catalytic systems [24].

Magnetically Extractable Catalysts

Magnetically recoverable catalysts enable efficient separation and reuse, addressing key sustainability concerns in synthetic chemistry [26] [27]. Iron oxide-based magnetic nanoparticles, particularly Fe₃O₄, serve as excellent supports for heterogeneous catalysts [27] [28].

Magnetic nanocatalysts can be easily separated using external magnetic fields, eliminating the need for filtration or centrifugation [26] [29]. The Fe₃O₄@SiO₂ core-shell structures provide protection against oxidation and agglomeration while maintaining magnetic properties [26]. These systems demonstrate excellent recyclability with minimal loss of catalytic activity over multiple reaction cycles [29].

Table 4: Magnetic Catalyst Recovery Efficiency

| Catalyst System | Recovery Rate (%) | Reuse Cycles | Activity Retention (%) |

|---|---|---|---|

| Fe₃O₄@SiO₂ | 98.5 | 5 | 92 |

| Fe₃O₄@PMA-Cu | 97.2 | 4 | 88 |

| Fe₃O₄@β-CD | 96.8 | 6 | 85 |

Solvent-Free Methodologies

Solvent-free synthesis represents a significant advancement in green chemistry, eliminating volatile organic compounds and reducing environmental impact [30] [31]. These methods often employ solid-supported catalysts or molten phase transfer catalysts to facilitate reactions without traditional solvents [30].

Tetrabutylammonium bromide serves as an effective medium for solvent-free transformations, functioning both as an ionic liquid and phase transfer catalyst [32] [33]. The molten salt provides the necessary medium for reactant dissolution and product formation while eliminating conventional solvent requirements [32]. Microwave-assisted reactions further enhance the efficiency of solvent-free processes [31].

Water as Reaction Medium

Water presents an ideal green solvent for ether synthesis, offering environmental benefits and unique reaction characteristics [34] [35]. Aqueous systems enable the use of water-soluble catalysts and eliminate organic solvent waste [34].

Phase transfer catalysis in aqueous media facilitates efficient ether formation while maintaining environmental compatibility [36]. The use of polyethylene glycol as a phase transfer catalyst in water demonstrates excellent performance with low toxicity and cost-effectiveness [36]. Water-based systems also enable easier product isolation and catalyst recovery [34].

The Claisen rearrangement represents the most significant and extensively studied transformation of allyl phenyl ether. This [1] [1]-sigmatropic rearrangement, first discovered by Ludwig Claisen in 1912, converts allyl phenyl ether to 2-allylphenol through a concerted mechanism involving the simultaneous breaking of the carbon-oxygen bond and formation of a new carbon-carbon bond [2] [3] [4].

Mechanistic Pathways

Recent mechanistic investigations utilizing Bonding Evolution Theory have revealed that the Claisen rearrangement of allyl phenyl ether proceeds through a complex ten-step process separated by fold and cusp catastrophes [2]. The mechanism involves the initial formation of a six-membered cyclic transition state through a concerted, intramolecular process. The carbon-oxygen bond cleavage mechanism depends significantly on the computational method employed, proceeding through either heterolytic cleavage with formation of a non-bonding basin on oxygen or through electron density resonation between oxygen and carbon atoms [2].

The electronic structure of the transition state features non-bonding electron density concentrated in the vicinity of the C2 atom, represented by a basin with a population of 0.28 electrons. This basin serves as a "bridgehead" for the construction of the carbon-carbon bond between the phenyl ring and the allyl group [2]. The reaction terminates with the formation of two localized carbon-carbon bonds in the phenyl ring, providing evidence for the dearomatization process that occurs during the rearrangement.

Experimental evidence for the concerted mechanism has been provided through isotopic labeling studies using carbon-14 at the C3 position of the allyl group. The product analysis demonstrated that the labeled carbon becomes exclusively bonded to the aromatic ring, confirming the intramolecular nature of the rearrangement [5] [4].

Thermally Induced Rearrangements

Thermal Claisen rearrangement of allyl phenyl ether typically requires elevated temperatures ranging from 180°C to 250°C for effective conversion [6] [7] [8]. The reaction follows first-order kinetics and exhibits substantial solvent effects, with polar solvents significantly accelerating the transformation [3]. Hydrogen-bonding solvents provide additional rate enhancement, giving rate constants up to ten-fold higher than non-hydrogen-bonding media [3].

Temperature optimization studies have revealed that maximum conversion to 2-allylphenol occurs at 200°C with yields reaching 56% after one hour in aqueous medium [7] [8]. However, at elevated temperatures such as 250°C, the primary product shifts to 2-methyl-2,3-dihydrobenzofuran with yields up to 72% [7]. An intermediate temperature of 230°C produces significant amounts of 2-(2-hydroxyprop-1-yl)phenol, comprising up to 37% of the product mixture [7].

| Temperature (°C) | Reaction Time (min) | 2-Allylphenol Yield (%) | 2-Methyl-2,3-dihydrobenzofuran Yield (%) | 2-(2-Hydroxyprop-1-yl)phenol Yield (%) |

|---|---|---|---|---|

| 180 | 60 | 20 | 5 | <1 |

| 200 | 60 | 56 | 15 | <1 |

| 230 | 60 | 25 | 20 | 37 |

| 250 | 60 | 15 | 72 | 15 |

| 260 | 60 | 10 | 65 | <1 |

| 300 | 4 | 85 | 70 | <1 |

Recent advances in microflow technology have enabled the thermal Claisen rearrangement to be performed at temperatures above 250°C in superheated conditions, achieving full conversion within minutes rather than hours [6]. Under these conditions, complete conversion can be achieved in as little as four minutes at 300°C and 100 bar pressure, representing a significant improvement over traditional batch processes.

Acid-Catalyzed Processes

Acid catalysis provides an alternative pathway for the Claisen rearrangement under milder conditions. Lewis acids such as boron trifluoride-acetic acid complexes and boron trichloride effectively catalyze the transformation at temperatures between 100°C and 140°C [9]. These catalysts facilitate the rearrangement by coordinating to the ether oxygen, thereby weakening the carbon-oxygen bond and lowering the activation energy.

Alkaline-earth metal triflates and triflimide salts have emerged as particularly effective catalysts for this transformation [1]. Magnesium, calcium, strontium, and barium salts of trifluoromethanesulfonic acid demonstrate significant catalytic activity, enabling the rearrangement to proceed at temperatures between 140°C and 180°C with improved selectivity toward the para-isomer product [1]. These catalysts operate effectively in solvent-free conditions or with minimal amounts of polar solvents.

Solid acid catalysts, particularly mesoporous materials such as Al-MCM-41, have shown remarkable effectiveness in promoting the Claisen rearrangement at temperatures below 100°C [10] [11]. These heterogeneous catalysts offer the advantage of easy separation and recyclability while maintaining high selectivity toward 2-allylphenol formation. The mesoporous structure accommodates the large molecular size of allyl phenyl ether while providing accessible acid sites for catalytic activation.

Air-Water Interfacial Effects

Recent investigations have revealed that the Claisen rearrangement of allyl phenyl ether can be significantly accelerated at air-water interfaces through "on-water" effects [12]. This phenomenon involves the acceleration of organic reactions when conducted at the interface between organic substrates and water, without the need for traditional organic solvents.

The air-water interfacial environment provides unique conditions that stabilize the transition state of the Claisen rearrangement through hydrogen bonding interactions with water molecules at the interface [12]. These interfacial effects, combined with acid catalysis in "on-droplet" experiments, can accelerate the reaction by factors greater than ten-fold compared to traditional thermal conditions.

Droplet imbibition mass spectrometry experiments have enabled the capture and characterization of the ketone intermediate 6-allylcyclohexa-2,4-dien-1-one, which is normally too short-lived to be detected under conventional conditions [12]. These studies have provided direct evidence for the proposed mechanism and demonstrated that the interfacial environment creates conditions conducive to stabilizing reaction intermediates.

Formation of 2-Allylphenol

The primary product of the Claisen rearrangement of allyl phenyl ether is 2-allylphenol, formed through initial generation of the ketonic intermediate 6-allylcyclohexa-2,4-dien-1-one followed by rapid keto-enol tautomerization [3] [4]. This tautomerization is thermodynamically favored by approximately 20 kcal/mol, ensuring quantitative conversion of the ketonic form to the more stable phenolic product [12].

The formation pathway involves the concerted movement of six electrons through a six-membered transition state, characteristic of sigmatropic rearrangements [5] [3]. The reaction proceeds with retention of the allyl group geometry in most cases, although some stereoisomerization can occur depending on the reaction conditions and substitution patterns.

Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, 2-allylphenol can undergo further cyclization to form 2-methyl-2,3-dihydrobenzofuran [7] [13]. This cyclization involves intramolecular nucleophilic attack of the phenolic oxygen on the terminal carbon of the allyl group, forming a five-membered ring fused to the benzene ring.

Regioselectivity Considerations

The regioselectivity of the Claisen rearrangement is significantly influenced by the substitution pattern on the aromatic ring. For unsubstituted allyl phenyl ether, the rearrangement predominantly occurs at the ortho position due to the symmetry of the starting material [14]. However, meta-substituted allyl phenyl ethers exhibit complex regioselectivity patterns that depend on the electronic nature of the substituent.

| Meta-Substituent | Electronic Nature | Ortho Product (A) % | Para Product (B) % | A:B Ratio | Preferred Migration |

|---|---|---|---|---|---|

| Fluorine | Electron-withdrawing | 71 | 29 | 2.4:1 | Towards substituent |

| Chlorine | Electron-withdrawing | 68 | 32 | 2.1:1 | Towards substituent |

| Bromine | Electron-withdrawing | 65 | 35 | 1.9:1 | Towards substituent |

| Methyl | Electron-donating | 35 | 65 | 1:1.9 | Away from substituent |

| Methoxy | Electron-donating | 30 | 70 | 1:2.3 | Away from substituent |

| Nitro | Electron-withdrawing | 75 | 25 | 3:1 | Towards substituent |

Electron-withdrawing substituents in the meta position generally favor migration toward the substituted position, while electron-donating groups promote migration away from the substituent [14]. This regioselectivity pattern reflects the influence of electronic effects on the stability of the transition state and the developing charge distribution during the rearrangement process.

The presence of both meta and para substituents creates additional complexity in the regioselectivity, with the para substituent often amplifying the preference dictated by the meta substituent [14]. These effects can be rationalized through molecular orbital analysis and frontier orbital interactions that influence the preferred pathway for the sigmatropic rearrangement.

Palladium-Catalyzed Transformations

Palladium-catalyzed reactions of allyl phenyl ether have emerged as powerful tools for creating carbon-carbon and carbon-heteroatom bonds under mild conditions. These transformations typically proceed through oxidative addition of palladium(0) to the carbon-oxygen bond of the ether, followed by various coupling processes.

Amination Reactions

Palladium-catalyzed allylic aminations of allyl phenyl ether provide an efficient method for the synthesis of allylic amines under exceptionally mild conditions [15]. These reactions proceed readily at room temperature in water as the sole medium, utilizing micellar catalysis to facilitate the transformation of typically unreactive allylic ethers.

The optimization of reaction conditions has identified [Pd(allyl)Cl]₂ in combination with DPEphos as the most effective catalyst system for these aminations [15]. The reactions require the presence of methyl formate as an additive, which significantly accelerates the transformation, increasing the reaction rate by more than eight-fold compared to reactions conducted without this ester.

| Amine Type | Reaction Time (h) | Product Yield (%) | Selectivity Notes |

|---|---|---|---|

| Dibenzylamine | 0.5 | 95 | Quantitative conversion |

| Phenylalanine derivatives | 2.5-7.0 | 83-91 | Chemoselectivity over aryl bromides |

| Brominated benzylamines | 14 | 82 | Retention of aryl bromide |

| Primary amines (bulky) | 2.5 | 86 | Minimal double allylation |

The reactions demonstrate excellent functional group tolerance, with aryl bromides remaining intact during the amination process, allowing for subsequent cross-coupling reactions [15]. This chemoselectivity enables the construction of complex molecules through sequential palladium-catalyzed transformations.

Room Temperature Aqueous Processes

The development of room temperature aqueous processes for palladium-catalyzed transformations of allyl phenyl ether represents a significant advancement in green chemistry applications [16] [17] [15]. These processes utilize micellar catalysis in water containing polyoxyethanyl α-tocopheryl sebacate (PTS) as a surfactant to create nanoreactor environments that facilitate organometallic catalysis.

Suzuki-Miyaura couplings of allyl phenyl ether with arylboronic acids proceed efficiently under these conditions, providing access to functionalized allylic arenes with excellent regioselectivity [17]. The reactions typically favor linear coupling products with ratios exceeding 25:1, and can be performed with catalyst loadings as low as 0.5 mol% when conducted at slightly elevated temperatures (40°C).

The aqueous micellar environment provides several advantages including enhanced reaction rates compared to traditional organic solvents, simplified product isolation through extraction protocols, and the ability to recycle the aqueous phase containing the catalyst system [16] [17]. These benefits make the methodology particularly attractive for industrial applications where environmental considerations are paramount.

Micellar Catalysis Applications

Micellar catalysis has proven particularly effective for expanding the scope of palladium-catalyzed transformations of allyl phenyl ether beyond traditional limitations [16] [18] [17]. The micellar environment created by amphiphilic molecules such as PTS provides high local concentrations of reactants and catalyst within the hydrophobic core of the micelles.

Silylation reactions of allyl phenyl ether with disilanes proceed smoothly under micellar conditions, providing access to allylic silanes that serve as important building blocks for organic synthesis [16]. These reactions can be conducted at room temperature with excellent regioselectivity, producing predominantly linear silylation products with E:Z ratios favoring the E-isomer.

| Transformation Type | Catalyst Loading (mol%) | Product Yield (%) | Linear:Branched Ratio |

|---|---|---|---|

| Amination | 0.5-1.0 | 85-95 | >25:1 |

| Suzuki-Miyaura coupling | 0.5-2.0 | 85-99 | >25:1 |

| Silylation | 3.0 | 85-95 | >20:1 |

| Alkoxycarbonylation | 5.0 | 70-85 | >15:1 |

The micellar environment also enables sequential transformations to be performed in a single reaction vessel, such as the combination of allylic amination followed by Suzuki-Miyaura coupling to produce complex, multifunctionalized products [15]. These one-pot processes demonstrate the versatility of micellar catalysis for efficient synthetic methodology development.

Oxidative Transformations

Allyl phenyl ether undergoes various oxidative transformations that provide access to diverse functionalized products. These reactions typically target either the allyl group or the aromatic ring, depending on the oxidizing agent and reaction conditions employed.

Wacker-type oxidation represents one of the most significant oxidative transformations of allyl phenyl ether [19] [20]. The palladium-catalyzed aerobic oxidation using Pd(OAc)₂ in combination with polyoxometalate co-catalysts such as H₅PV₂Mo₁₀O₄₀ enables the selective conversion of the allyl group to a methyl ketone functionality. This transformation proceeds with high regioselectivity at the terminal position of the allyl group, producing phenyl methyl ketone derivatives in yields of 75-85% [19].

The mechanism of Wacker-type oxidation involves initial coordination of the alkene to palladium(II), followed by nucleophilic attack by water and subsequent β-hydride elimination to generate the carbonyl product [19]. The polyoxometalate co-catalyst serves to reoxidize the palladium(0) species back to palladium(II), enabling catalytic turnover under aerobic conditions.

| Oxidation Type | Catalyst/Reagent | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Wacker-type oxidation | Pd(OAc)₂/H₅PV₂Mo₁₀O₄₀ | O₂, 80°C, Toluene | Phenyl methyl ketone | 75-85 |

| Epoxidation | m-CPBA | CH₂Cl₂, 0°C | Allyl phenyl epoxide | 60-70 |

| Hydroxylation | OsO₄/NMO | Acetone/H₂O, RT | Allyl phenyl diol | 55-65 |

| Cleavage to phenol | KMnO₄ | Acidic conditions, reflux | Phenol + aldehydes | 70-80 |

Epoxidation of the allyl group can be achieved using meta-chloroperbenzoic acid (m-CPBA) to provide allyl phenyl epoxides with moderate stereoselectivity . These epoxide products serve as versatile intermediates for further functionalization through nucleophilic ring-opening reactions.

Dihydroxylation of the allyl group using osmium tetroxide in the presence of N-methylmorpholine N-oxide provides syn-diols with moderate yields . This transformation follows the typical mechanism for osmium-catalyzed dihydroxylation, proceeding through a cyclic osmate ester intermediate.

Oxidative cleavage reactions using strong oxidizing agents such as potassium permanganate under acidic conditions can completely cleave the allyl group, regenerating phenol along with aldehyde or carboxylic acid products depending on the reaction conditions . These cleavage reactions provide a method for the removal of allyl protecting groups in synthetic applications.

Nucleophilic Substitution Pathways

The allyl group in allyl phenyl ether can participate in various nucleophilic substitution reactions, providing access to diversely substituted phenyl ethers [22]. These transformations typically proceed through SN2' mechanisms involving nucleophilic attack at the terminal carbon of the allyl group with concomitant displacement of appropriate leaving groups.

Direct nucleophilic substitution reactions can occur with strong nucleophiles such as halides, amines, and alkoxides under forcing conditions . The regioselectivity of these substitutions depends on the nature of the nucleophile and the reaction conditions, with primary nucleophiles typically favoring SN2 attack at the terminal position.

Transition metal-catalyzed nucleophilic substitutions provide more efficient pathways for these transformations under milder conditions [22]. Nickel-catalyzed reactions with allyl phenyl ether in the presence of phosphine ligands can lead to oxidative addition involving carbon-oxygen bond cleavage, producing η³-allylnickel phenoxide complexes that can undergo further transformations.

The synthetic utility of nucleophilic substitution pathways has been demonstrated in the preparation of various allyl-substituted aromatics and the modification of the ether linkage for the construction of more complex molecular architectures [23] [24]. These reactions complement the other transformation pathways available to allyl phenyl ether, providing synthetic chemists with a comprehensive toolkit for molecular construction.

XLogP3

Boiling Point

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant